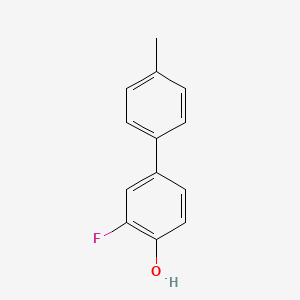

2-Fluoro-4-(4-methylphenyl)phenol

Description

2-Fluoro-4-(4-methylphenyl)phenol (CAS: 906008-24-0) is a fluorinated phenolic compound with the molecular formula C₁₃H₁₁FO and a molecular weight of 202.22 g/mol . It features a fluorine substituent at the 2-position and a 4-methylphenyl group at the 4-position of the phenol ring. This compound is commercially available with purities up to 96% and is utilized in synthetic chemistry, particularly as an intermediate in pharmaceuticals and agrochemicals . Its structural uniqueness lies in the combination of electron-withdrawing (fluoro) and electron-donating (methylphenyl) groups, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

2-fluoro-4-(4-methylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(14)8-11/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSSODOHCOKLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609494 | |

| Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906008-24-0 | |

| Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(4-methylphenyl)phenol typically involves the nucleophilic aromatic substitution of a fluorinated benzene derivative with a phenol derivative. One common method is the reaction of 4-fluorophenol with 4-methylphenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(4-methylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a corresponding hydroxy derivative.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) to deprotonate the phenol and facilitate the substitution.

Major Products:

Oxidation: Formation of 2-fluoro-4-(4-methylphenyl)benzaldehyde or 2-fluoro-4-(4-methylphenyl)benzoquinone.

Reduction: Formation of 2-fluoro-4-(4-methylphenyl)cyclohexanol.

Substitution: Formation of 2-amino-4-(4-methylphenyl)phenol or 2-thio-4-(4-methylphenyl)phenol.

Scientific Research Applications

2-Fluoro-4-(4-methylphenyl)phenol has a wide range of applications in scientific research :

Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.

Medicine: Explored for its potential use in drug development due to its unique chemical properties and biological activities.

Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-methylphenyl)phenol involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or material science.

Comparison with Similar Compounds

Positional Isomers and Substituted Derivatives

The following table compares 2-Fluoro-4-(4-methylphenyl)phenol with its isomers and derivatives, emphasizing substituent positions and functional groups:

Key Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups: The fluorine atom in this compound decreases electron density at the phenol ring, enhancing acidity compared to non-fluorinated analogs. In contrast, 2-Fluoro-4-(1-methoxyimino-ethyl)phenol introduces a methoxyimino group, increasing steric hindrance and altering hydrogen-bonding capabilities . Methylphenyl vs. Trifluoromethyl: Replacing the 4-methylphenyl group with a trifluoromethyl group (as in (2-Fluoro-4-(trifluoromethyl)phenyl)methanol) significantly increases hydrophobicity and metabolic stability, making it more suitable for pharmaceutical applications .

Synthetic Utility: 2-Fluoro-4-((4-(alkoxy)phenyl)diazenyl)phenol (from ) is used to synthesize liquid crystals and dyes due to its diazenyl (-N=N-) linker, which enables π-conjugation and optical tunability . The methoxyimino group in 2-Fluoro-4-(1-methoxyimino-ethyl)phenol facilitates cyclization reactions to form heterocycles, a feature absent in the parent compound .

Biological Activity

2-Fluoro-4-(4-methylphenyl)phenol is a fluorinated phenolic compound that has garnered interest in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article explores the compound's mechanisms of action, biochemical properties, and its effects on cellular processes, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H11F1O

- Molecular Weight : 218.22 g/mol

- IUPAC Name : this compound

This compound contains a fluorine atom and a methyl group attached to a phenolic structure, which influences its reactivity and biological interactions.

Phenolic compounds like this compound are known for their ability to interact with various biological targets. Key mechanisms include:

- Antioxidant Activity : The compound acts as an antioxidant, neutralizing free radicals and reducing oxidative stress, which is linked to chronic diseases and aging.

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of xenobiotics. This interaction can lead to enzyme inhibition or modification of activity .

- Cell Signaling Modulation : The compound influences cell signaling pathways, such as the MAPK/ERK pathway, affecting processes like cell proliferation and differentiation.

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions |

| Metabolism | Primarily metabolized by cytochrome P450 enzymes |

| Toxicity | Dose-dependent toxicity observed in animal models |

Cellular Effects

Research indicates that this compound can significantly affect cellular functions:

- Gene Expression : The compound alters gene expression profiles, leading to changes in protein synthesis and enzyme production .

- Dosage Effects : At low doses, it may enhance enzyme activity or signaling pathways, while higher doses can induce cellular damage and disrupt normal physiological processes.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of various fluorinated phenols, including this compound. Results indicated significant inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents.

- Cancer Research : In vitro studies demonstrated that this compound could sensitize cancer cells to chemotherapy by modulating specific signaling pathways involved in apoptosis and cell cycle regulation .

Metabolic Pathways

The metabolism of this compound involves various enzymatic reactions leading to the formation of metabolites that can further participate in biochemical processes. The primary metabolic pathway is through cytochrome P450-mediated oxidation, resulting in hydroxylated derivatives that may exhibit different biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.